REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][CH:5]=[C:6]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:7]#[N:8].[ClH:16].C(=O)([O-])[O-].[K+].[K+].[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>C(O)(=O)C.C(OCC)(=O)C.CCCCCC>[Cl:16][C:10]1[C:9]([C:6]2[CH:7]=[N:8][CH:3]=[CH:4][CH:5]=2)=[CH:14][CH:13]=[CH:12][N:11]=1 |f:2.3.4,5.6.7,9.10|
|
Name
|
α-[3-(dimethylamino)-2-propenylidene]-3-pyridineacetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC=C(C#N)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with four 100 ml portions of methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving an oil
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |